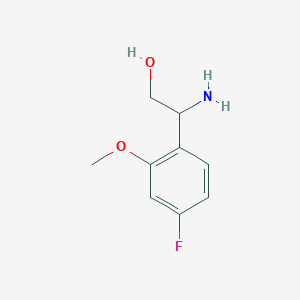
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable sulfur-containing reagent under specific conditions. One common method involves the use of thionyl chloride (SOCl2) as the sulfur source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of corresponding thiols or sulfides.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, thiol derivatives
Aplicaciones Científicas De Investigación
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosulfur compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety.
(5-Chloro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Fluoro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, compared to its chlorine or fluorine analogs.
Propiedades
Fórmula molecular |
C8H10BrNO2S |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
(5-bromo-2-methoxyphenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5,10H,1-2H3 |
Clave InChI |
BOTNRJQOVVGTMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



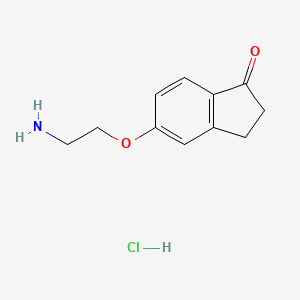
![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
methanone](/img/structure/B13505397.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
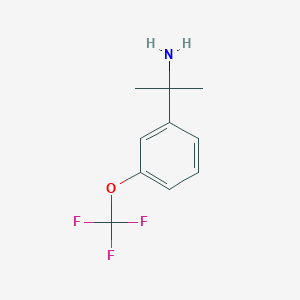
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)
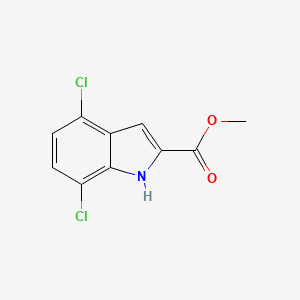

![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
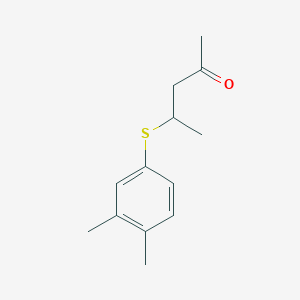
amine](/img/structure/B13505444.png)
